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Compound of Interest

Compound Name: Guanosine Hydrate

Cat. No.: B3000022 Get Quote

For researchers, scientists, and drug development professionals, understanding the solid-state

structure of nucleosides like guanosine is critical for applications ranging from drug formulation

to materials science. This guide provides an objective, data-driven comparison of the crystal

structure of Guanosine Dihydrate with its constituent base, guanine, in both hydrated and

anhydrous forms.

While guanosine predominantly crystallizes from aqueous solutions as a dihydrate, a

comprehensive understanding of its structure is enhanced by comparing it to the crystal forms

of guanine. This comparison elucidates the significant roles of the ribose sugar moiety and

water molecules in dictating the crystal packing and hydrogen-bonding networks.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for Guanosine Dihydrate,

Guanine Monohydrate, and the two known polymorphs of anhydrous guanine (α-guanine and

β-guanine).
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Parameter
Guanosine
Dihydrate[1]

Guanine
Monohydrate[2
]

α-Guanine
(anhydrous)[3]
[4][5]

β-Guanine
(anhydrous)[4]
[5]

Crystal System Monoclinic Monoclinic Monoclinic Monoclinic

Space Group P2₁ P2₁/n P2₁/c P112₁/b

a (Å) 17.518 16.510 3.55 - 3.56 3.59

b (Å) 11.502 11.277 9.65 - 9.69 9.72

c (Å) 6.658 3.645 18.45 - 18.46 18.34

α (°) 90 90 90 90

β (°) 98.17 96.8 118.3 - 118.5 90

γ (°) 90 90 90 119.5

Z 2 4 4 4

Structural Insights and Comparison
Guanosine Dihydrate: The crystal structure of guanosine dihydrate is characterized by a

monoclinic P2₁ space group.[1] The presence of the ribose sugar and two water molecules per

guanosine molecule leads to a complex three-dimensional hydrogen-bonding network. The

structure features hydrogen bonding between the purine bases, forming ribbons. These ribbons

are further stacked, with a separation of approximately 3.3 Å between adjacent purine rings.[1]

Guanine Monohydrate: In contrast, guanine monohydrate crystallizes in the monoclinic space

group P2₁/n.[2] The hydrogen bonding in this structure is also extensive, with water molecules

playing a crucial role in linking the guanine molecules. The base stacking is a prominent

feature, with an interplanar spacing of about 3.30 Å.[2]

Anhydrous Guanine (α and β polymorphs): Anhydrous guanine exists in at least two

polymorphic forms, α and β, both of which are monoclinic.[3][4][5] The α-polymorph belongs to

the P2₁/c space group, while the β-polymorph is in the P112₁/b space group.[4][5] The absence

of water molecules results in a more direct hydrogen-bonding scheme between the guanine

molecules themselves.
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The key structural differences arise from the presence of the ribose group in guanosine and the

varying degrees of hydration. The bulky and flexible ribose moiety in guanosine dihydrate

introduces additional hydrogen bonding sites and steric constraints that influence the overall

crystal packing, leading to a different space group and unit cell dimensions compared to the

guanine crystal forms. The water molecules in the hydrated forms act as bridges, creating

intricate hydrogen bond networks that stabilize the crystal lattice.

Experimental Protocols
The structural data presented in this guide were primarily obtained through single-crystal X-ray

diffraction. A general experimental workflow for such an analysis is outlined below.

Experimental Workflow: Single-Crystal X-ray Diffraction
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Caption: A generalized workflow for the determination of crystal structures using single-crystal

X-ray diffraction.

1. Crystallization: High-quality single crystals of the target compound are grown. For guanosine

dihydrate, crystals can be obtained by the slow cooling of a saturated aqueous solution.[1] The

crystallization of guanine and its polymorphs can be more complex due to its low solubility and

may require specific pH conditions or the use of other solvents.
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2. Data Collection: A suitable single crystal is mounted on a goniometer of a single-crystal X-ray

diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the

diffraction pattern is recorded on a detector. Data is typically collected over a range of crystal

orientations.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The initial crystal structure is solved using methods

such as direct methods or the Patterson method. This initial model is then refined against the

experimental data to improve the accuracy of the atomic positions, bond lengths, and angles.

Logical Relationship for Structural Comparison
The following diagram illustrates the logical process for comparing the different crystal forms

discussed in this guide.

Crystal Forms
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Caption: A diagram illustrating the logical flow of comparing the crystal structures of guanosine

and guanine forms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b3000022?utm_src=pdf-custom-synthesis
https://files01.core.ac.uk/download/216248867.pdf
https://journals.iucr.org/paper?a08427
https://www.researchgate.net/figure/Crystal-structure-of-the-a-polymorph-of-anhydrous-guanine-A-The-H-bonding-thin-gray_fig2_283851548
https://pmc.ncbi.nlm.nih.gov/articles/PMC12186259/
https://pubs.acs.org/doi/10.1021/acs.cgd.5c00205
https://www.benchchem.com/product/b3000022#structural-comparison-of-guanosine-hydrate-in-different-crystal-forms
https://www.benchchem.com/product/b3000022#structural-comparison-of-guanosine-hydrate-in-different-crystal-forms
https://www.benchchem.com/product/b3000022#structural-comparison-of-guanosine-hydrate-in-different-crystal-forms
https://www.benchchem.com/product/b3000022#structural-comparison-of-guanosine-hydrate-in-different-crystal-forms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3000022?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3000022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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